molecular formula C₂₀H₇D₈BrN₆O B1140965 Etravirine-d8 CAS No. 1142096-06-7

Etravirine-d8

Numéro de catalogue B1140965
Numéro CAS: 1142096-06-7
Poids moléculaire: 443.33
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Etravirine-d8 is a deuterium-labeled version of Etravirine . Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV-1 infections .


Molecular Structure Analysis

The molecular formula of Etravirine-d8 is C20H7D8BrN6O . The molecular weight is 441.31 . The structure of Etravirine-d8 includes a 2,6-diaminopyrimidine bearing a bromo substituent at position 5, a 4-cyano-2,6-dimethylphenoxy substituent at position 4, and a 4-cyanophenyl substituent attached to the 2-amino group .


Physical And Chemical Properties Analysis

Etravirine-d8 is a white to off-white solid . The molecular weight is 441.31 , and the molecular formula is C20H7D8BrN6O . More specific physical and chemical properties are not provided in the search results.

Applications De Recherche Scientifique

HIV-1 Infection Treatment

Specific Scientific Field

This application falls under the field of Virology and Pharmacology , specifically in the treatment of HIV-1 infection.

Summary of the Application

Etravirine is a second-generation nonnucleoside reverse transcriptase inhibitor (NNRTI) that is approved for the treatment of adult human immunodeficiency virus (HIV)-infected patients with documented or suspected resistance to first-generation NNRTIs .

Methods of Application or Experimental Procedures

Etravirine has a flexible molecular structure that allows it to retain its activity against mutant HIV strains that exhibit resistance to first-generation agents . It is typically necessary to have 3 or more etravirine resistance-associated mutations before clinical resistance to etravirine .

Results or Outcomes

The safety and efficacy of etravirine are established in antiretroviral treatment-experienced patients in combination with antiretroviral regimens that contain darunavir/ritonavir . In phase III studies, cutaneous reactions occurred in 19% of treated patients and are the most commonly observed adverse event .

Bladder Cancer Therapy

Specific Scientific Field

This application falls under the field of Oncology and Pharmacology , specifically in the treatment of bladder cancer.

Summary of the Application

Etravirine (ETV) has been explored as a potential therapy for bladder cancer, addressing the critical need for innovative treatments in bladder cancer research .

Methods of Application or Experimental Procedures

The therapeutic efficacy of Etravirine (ETV) against UM-UC-5 bladder cancer cells was explored through a comprehensive assessment of their individual and combined effects across diverse time intervals .

Results or Outcomes

ETV emerges as the most potent drug, with a lowest IC 50 of 5.9 µM . A significant synergistic effect is evident in the ETV and RPV combination, especially at 48 and 72 h for low concentrations . These findings represent a substantial stride in advancing personalized medicine within cancer research .

Antiretroviral Treatment Regimens

Specific Scientific Field

This application falls under the field of Virology and Pharmacology , specifically in the development of antiretroviral treatment regimens.

Summary of the Application

Etravirine is active against wild-type and non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant HIV virus, and is indicated for use in third- or fourth-line antiretroviral treatment regimens .

Methods of Application or Experimental Procedures

Etravirine is used in combination with other antiretroviral agents for the treatment of HIV-1 infection in antiretroviral treatment-experienced adult patients, including those who have been treated with other NNRTIs .

Results or Outcomes

Etravirine has shown to be effective in patients who have failed prior treatment regimens, including those containing other NNRTIs . It has a unique resistance profile and retains activity against many NNRTI-resistant HIV-1 strains .

Safety And Hazards

Etravirine-d8 is toxic and contains a pharmaceutically active ingredient . It can cause mild to moderate rash within the first 6 weeks of therapy, nausea, diarrhea, and peripheral neuropathy . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

Etravirine is currently reserved for use in third- or fourth-line antiretroviral treatment regimens . Despite similar pharmacokinetic and pharmacodynamic results compared with twice-daily dosing, larger studies are needed to fully support once-daily Etravirine dosing in treatment-naïve individuals . The future directions of Etravirine-d8 specifically are not detailed in the search results.

Propriétés

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-2,6-dideuterio-3,5-bis(trideuteriomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i1D3,2D3,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGWGZALEOIKDF-SKJDFIQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])[2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727457
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis[(~2~H_3_)methyl](~2~H_2_)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etravirine-d8

CAS RN

1142096-06-7
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis[(~2~H_3_)methyl](~2~H_2_)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
JM Tiraboschi, J Niubo, E Ferrer… - Journal of …, 2013 - academic.oup.com
… The internal standard for the assay was a stable labelled compound (etravirine-D8) and all QC samples showed a percentage deviation from the expected values within acceptable …
Number of citations: 8 academic.oup.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.